![molecular formula C15H13BrN2O2S B5132858 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5132858.png)
3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide, also known as BMB, is a chemical compound that has been studied extensively for its potential applications in scientific research. BMB is a thioamide-based compound that is structurally similar to other compounds that have been shown to have anti-cancer and anti-inflammatory properties. In
作用机制
The mechanism of action of 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and neurodegeneration. 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and have been implicated in cancer and neurodegenerative diseases. 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the protection of neurons from oxidative stress and apoptosis. 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties.
实验室实验的优点和局限性
One of the advantages of using 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide in lab experiments is its relatively low toxicity compared to other anti-cancer and anti-inflammatory compounds. 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has also been shown to have good stability and solubility in various solvents, which makes it easier to work with in the lab. However, one of the limitations of using 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide in lab experiments is its relatively low potency compared to other anti-cancer and anti-inflammatory compounds. 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide also has limited bioavailability, which may limit its potential applications in vivo.
未来方向
There are several future directions for research on 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide. One potential direction is to explore its potential applications in combination with other anti-cancer and anti-inflammatory compounds to enhance its potency and efficacy. Another potential direction is to investigate its potential applications in other areas of research, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide and to optimize its pharmacokinetic properties for potential clinical use.
合成方法
The synthesis of 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide involves several steps, including the reaction of 4-methoxyaniline with carbon disulfide, followed by the reaction of the resulting intermediate with 3-bromo-benzoyl chloride. The final product is purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been studied for its potential applications in various scientific research fields, including cancer research, inflammation research, and neurology research. In cancer research, 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurology research, 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
3-bromo-N-[(4-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2S/c1-20-13-7-5-12(6-8-13)17-15(21)18-14(19)10-3-2-4-11(16)9-10/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNCROMZSVMYTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

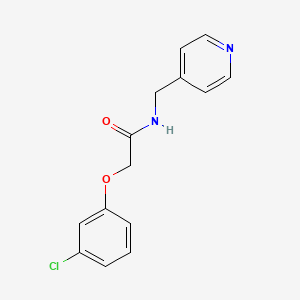
![N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-3-methylbenzamide](/img/structure/B5132793.png)
![5-[4-(benzyloxy)-3-bromobenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5132808.png)

![N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-2,4-dimethyl-5-pyrimidinecarboxamide](/img/structure/B5132813.png)
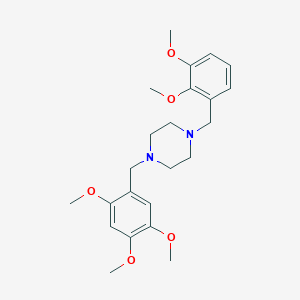
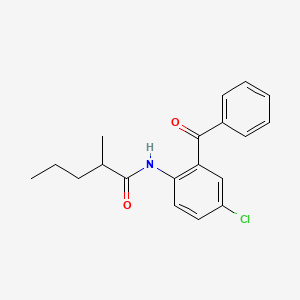
![2-{[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]amino}acetohydrazide](/img/structure/B5132841.png)
![3-[(2-aminophenyl)thio]-1-(4-chloro-2-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5132842.png)
![N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyrazinecarboxamide](/img/structure/B5132847.png)
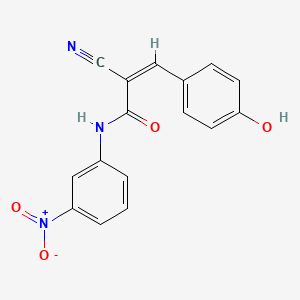
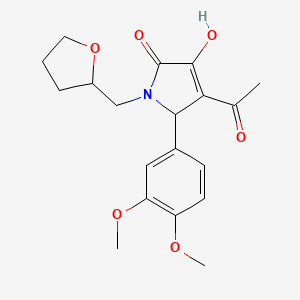
![N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B5132881.png)
![1-(4-methoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5132889.png)